molecular formula C12H10O3 B2419882 2-(4-Hydroxyphenoxy)phenol CAS No. 23990-90-1

2-(4-Hydroxyphenoxy)phenol

Cat. No.: B2419882
CAS No.: 23990-90-1
M. Wt: 202.209
InChI Key: FPIMVFPKSQDJJM-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)phenol is an organic compound that belongs to the class of phenoxyphenols. It is characterized by the presence of a hydroxyl group attached to a phenoxy group, which is further connected to another phenol ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-(4-Hydroxyphenoxy)phenol is a phenolic compound with a molecular weight of 202.206 and a density of 1.3±0.1 g/cm3 .

Cellular Effects

Research has shown that this compound can have significant effects on various types of cells. For instance, it has been found to induce antiproliferation effects and apoptosis in human lung cancer cells . It also exerts inhibitory effects on hepatocellular carcinoma cells . These effects are believed to be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can also have effects on its localization or accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)phenol typically involves the reaction of 4-iodophenol with 3-methoxyphenol through an Ullmann reaction catalyzed by copper. This is followed by demethylation using hydrogen bromide in acetic acid . Another method involves the reaction of phenol with (S)-(-)-2-halopropionic acid to synthesize 2-phenoxypropionic acid, which is then oxidized to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Ullmann reactions with copper catalysts, followed by demethylation processes using strong acids like sulfuric acid or hydrochloric acid. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and aluminum chloride for Friedel–Crafts reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Halogenation: Halogenated phenoxyphenols.

    Nitration: Nitro-substituted phenoxyphenols.

    Sulfonation: Sulfonated phenoxyphenols.

    Friedel–Crafts Alkylation/Acylation: Alkylated or acylated phenoxyphenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenoxy)phenol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-(4-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIMVFPKSQDJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23990-90-1
Record name 2-(4-hydroxyphenoxy)phenol
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